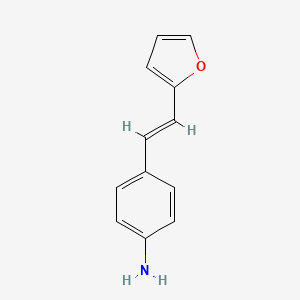
5-Methyl-1,3-diphenyl-2-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1,3-diphenylisobenzofuran is a derivative of 1,3-diphenylisobenzofuran, a compound known for its high reactivity and utility in various chemical reactions. This compound is characterized by the presence of a methyl group at the 5th position of the isobenzofuran ring, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3-diphenylisobenzofuran can be achieved through several methods. One common approach involves the reaction of phenylmagnesium bromide with 3-phenylphthalide, followed by the elimination of water using mineral acids to yield 1,3-diphenylisobenzofuran . The methylation at the 5th position can be introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of 5-Methyl-1,3-diphenylisobenzofuran may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-1,3-diphenylisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5-methyl-1,3-diphenylquinone, while reduction can produce 5-methyl-1,3-diphenyldihydroisobenzofuran.
Aplicaciones Científicas De Investigación
5-Methyl-1,3-diphenylisobenzofuran has several applications in scientific research:
Chemistry: It is used as a reagent in Diels-Alder reactions and as a probe for detecting singlet oxygen.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of its antioxidant properties.
Mecanismo De Acción
The mechanism of action of 5-Methyl-1,3-diphenylisobenzofuran involves its interaction with reactive oxygen species (ROS) such as singlet oxygen. The compound reacts with singlet oxygen to form endoperoxides, which can further decompose into various products . This reactivity is utilized in detecting and quantifying ROS in different systems.
Comparación Con Compuestos Similares
1,3-Diphenylisobenzofuran: The parent compound, known for its high reactivity and use in singlet oxygen detection.
5-Methyl-1,3-diphenylquinone: An oxidized derivative with different chemical properties.
1,3-Diphenyl-2-benzofuran: Another derivative with variations in reactivity and applications.
Uniqueness: 5-Methyl-1,3-diphenylisobenzofuran is unique due to the presence of the methyl group, which can influence its reactivity and stability. This modification can enhance its utility in specific chemical reactions and applications compared to its parent compound and other derivatives.
Propiedades
Número CAS |
27720-46-3 |
|---|---|
Fórmula molecular |
C21H16O |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
5-methyl-1,3-diphenyl-2-benzofuran |
InChI |
InChI=1S/C21H16O/c1-15-12-13-18-19(14-15)21(17-10-6-3-7-11-17)22-20(18)16-8-4-2-5-9-16/h2-14H,1H3 |
Clave InChI |
LBZMELWKQRWWGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(OC(=C2C=C1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


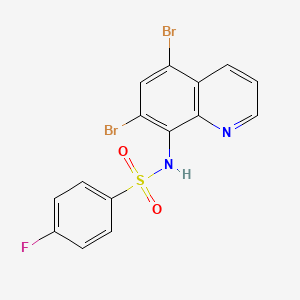
![2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12899456.png)
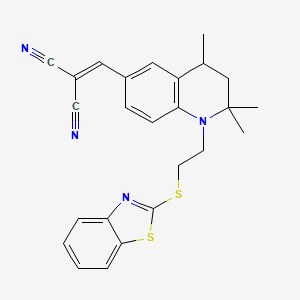


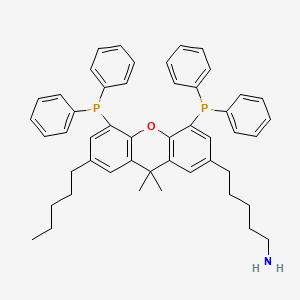
![4-[2-(Methanesulfinyl)ethyl]-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-5-one](/img/structure/B12899492.png)


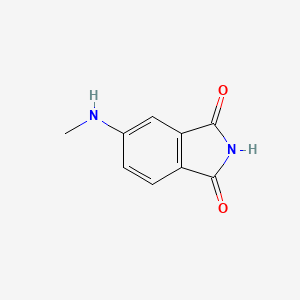
![5-(But-3-en-1-yl)-6-iodohexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12899518.png)
![Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate](/img/structure/B12899528.png)
![Furan, 2-[(trifluoromethyl)thio]-](/img/structure/B12899532.png)
